molecular formula C14H25NO5 B2932768 Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]-amino}-3-hydroxycyclohexane-1-carboxylate CAS No. 1823399-61-6

Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]-amino}-3-hydroxycyclohexane-1-carboxylate

Cat. No. B2932768
CAS RN: 1823399-61-6
M. Wt: 287.356
InChI Key: JOOLXBLTNBWCNP-UHFFFAOYSA-N
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Description

This compound is a derivative of a cyclohexane carboxylic acid, with an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a hydroxyl group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the Boc group is typically introduced using Boc2O (di-tert-butyl dicarbonate) in the presence of a base . The ethyl ester could be formed using standard esterification procedures .


Molecular Structure Analysis

The compound contains a cyclohexane ring, which is a six-membered carbon ring. The (1S,3R,4R) notation indicates the stereochemistry of the molecule, i.e., the spatial arrangement of the groups around the cyclohexane ring .


Chemical Reactions Analysis

The Boc group can be removed under acidic conditions to reveal the free amine . The ethyl ester group can be hydrolyzed to give the carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with Boc-protected amino groups and ester groups are polar and may have higher boiling points due to the ability to form hydrogen bonds .

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s used in the synthesis of other compounds, its role would depend on the specific reaction conditions and the other reactants present .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Future Directions

The use of this compound in future research or applications would depend on its specific properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-10(11(16)8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOLXBLTNBWCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(tert-butoxycarbonylamino)-3-hydroxy-cyclohexanecarboxylate

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